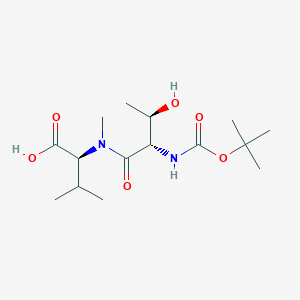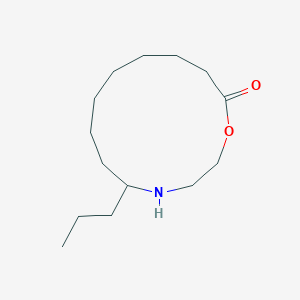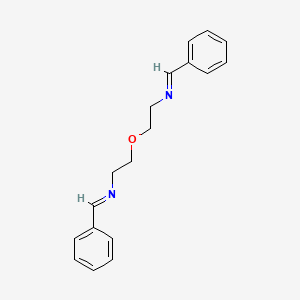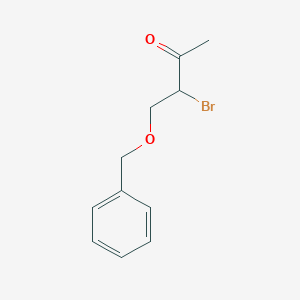
N-(tert-Butoxycarbonyl)-L-threonyl-N-methyl-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-Butoxycarbonyl)-L-threonyl-N-methyl-L-valine: is a compound that belongs to the class of N-protected amino acids. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis. This compound is particularly significant in peptide synthesis and other organic transformations due to its stability and ease of removal under specific conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-L-threonyl-N-methyl-L-valine typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures . The Boc group can be introduced into various organic compounds using flow microreactor systems, which offer a direct and sustainable method for synthesis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize side reactions and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: N-(tert-Butoxycarbonyl)-L-threonyl-N-methyl-L-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like lithium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the Boc group.
Common Reagents and Conditions:
Oxidation: Reagents like oxalyl chloride in methanol are used for mild deprotection of the Boc group.
Reduction: Sodium borohydride is commonly used for reducing Boc-protected compounds.
Substitution: Trimethylsilyl iodide and methanol are used for selective cleavage of the Boc group.
Major Products Formed: The major products formed from these reactions include deprotected amines, oxides, and substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(tert-Butoxycarbonyl)-L-threonyl-N-methyl-L-valine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and other organic transformations.
Biology: The compound is employed in the synthesis of biologically active peptides and proteins.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound finds applications in the production of fine chemicals and specialty materials
Mecanismo De Acción
The mechanism of action of N-(tert-Butoxycarbonyl)-L-threonyl-N-methyl-L-valine involves the protection and deprotection of the amino group. The Boc group is introduced to protect the amino group during synthetic transformations and is later removed under acidic conditions. The molecular targets and pathways involved include nucleophilic substitution reactions and intramolecular hydrogen bonding .
Comparación Con Compuestos Similares
- N-(tert-Butoxycarbonyl)-L-threonine
- N-(tert-Butoxycarbonyl)-L-valine
- N-(tert-Butoxycarbonyl)-L-alanine
- N-(tert-Butoxycarbonyl)-L-leucine
Comparison: N-(tert-Butoxycarbonyl)-L-threonyl-N-methyl-L-valine is unique due to its specific combination of amino acids and the presence of the Boc protecting group. This combination provides stability and ease of deprotection, making it highly valuable in peptide synthesis compared to other similar compounds .
Propiedades
Número CAS |
174224-64-7 |
|---|---|
Fórmula molecular |
C15H28N2O6 |
Peso molecular |
332.39 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-methylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H28N2O6/c1-8(2)11(13(20)21)17(7)12(19)10(9(3)18)16-14(22)23-15(4,5)6/h8-11,18H,1-7H3,(H,16,22)(H,20,21)/t9-,10+,11+/m1/s1 |
Clave InChI |
SJKLVLWPWYROKR-VWYCJHECSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C)O |
SMILES canónico |
CC(C)C(C(=O)O)N(C)C(=O)C(C(C)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid](/img/structure/B12558907.png)
![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)
![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)

![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)


![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)

![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)


![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)

